molecular formula C19H15N3 B5846754 1-benzyl-2-(2-pyridinyl)-1H-benzimidazole

1-benzyl-2-(2-pyridinyl)-1H-benzimidazole

Cat. No. B5846754
M. Wt: 285.3 g/mol
InChI Key: XBAHLDPYUIFKLE-UHFFFAOYSA-N
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Description

1-benzyl-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BPB and is a heterocyclic compound that contains both nitrogen and carbon atoms. BPB has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis Techniques : 1-Benzyl-2-(2-pyridinyl)-1H-benzimidazole and related compounds like pyrido[1,2-a]benzimidazoles are synthesized using various methods, including copper-catalyzed amination. These methods are significant for medicinal chemistry due to properties like solubility and DNA intercalation abilities (Masters et al., 2011).

Biological and Chemical Properties

  • Spectroscopic and Structural Properties : A review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) discusses their preparation, properties, and various applications, including biological and electrochemical activity (Boča et al., 2011).
  • Anti-Inflammatory Activity : Certain 2-(2-pyridinyl)benzimidazoles have been synthesized and shown to possess anti-inflammatory activity, suggesting potential therapeutic applications (Tsukamoto et al., 1980).

Applications in Drug Development

  • Potential Anticancer Activity : Benzimidazole-based Zn(II) complexes, including those with 1-((2-(pyridin-2-yl)-1-benzoimidazol-1-yl)methyl)-1H-benzotriazole structures, have shown potential anticancer activity against human carcinoma cells, indicating their possible use in cancer therapy (Zhao et al., 2015).
  • GSK-3 Inhibition for Diabetes Mellitus : A series of [1-(1H-benzimidazol-7-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl] arylhydrazones, including benzimidazole derivatives, were synthesized and found to inhibit glycogen synthase kinase-3 (GSK-3), which could be useful in treating type 2 diabetes mellitus (Peat et al., 2004).

Other Relevant Studies

  • Iron Corrosion Inhibition : Benzimidazole derivatives, including 2-(2-pyridyl)benzimidazole, have been studied for their action in inhibiting the corrosion of iron, which is valuable in materials science and engineering applications (Khaled, 2003).
  • DNA Interaction and Nuclease Activity : Transition metal benzimidazole-based complexes have been evaluated for their interaction with DNA and nuclease activity, indicating potential applications in biochemical research (Palmajumder et al., 2018).

properties

IUPAC Name

1-benzyl-2-pyridin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-2-8-15(9-3-1)14-22-18-12-5-4-10-16(18)21-19(22)17-11-6-7-13-20-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAHLDPYUIFKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 2.0 g 2-(2-pyridyl)benzimidazole, 1.8 g potassium carbonate, 30 ml N,N-dimethylformamide and the mixture was stirred under nitrogen at 10 C. 1.5 g benzyl chloride were added and the mixture allowed to warm to 22 C and stirred for 3 hours. Another 0.3 g benzyl chloride was added and the reaction was stirred at 22 C for another 16 hours. The reaction was quenched with 40 ml water and the product was filtered and washed with water. The product was dissolved in 10 ml ethanol and 15 ml of water were added. After cooling to 5 C, the product was filtered, washed and dried resulting in 2.4 g of off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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